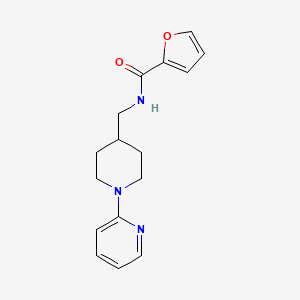

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic compound featuring a piperidine core substituted with a pyridin-2-yl group at the 1-position and a furan-2-carboxamide moiety attached via a methylene (-CH2-) linker at the 4-position. This structure combines heterocyclic motifs (pyridine and furan) with a piperidine scaffold, a design common in bioactive molecules targeting central nervous system (CNS) receptors or viral enzymes .

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVBOBZULAJOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(pyridin-2-yl)piperidine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and enhance safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyridine and piperidine moieties. N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that modifications in the structure of pyridine derivatives can enhance their efficacy against cancer, with some compounds demonstrating IC50 values in the low micromolar range against breast cancer cells like MCF-7 and MDA-MB-231 .

Neuropharmacological Effects

Piperidine derivatives, including N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide, have been investigated for their neuropharmacological properties. They exhibit activity at various neurotransmitter receptors, which may contribute to their potential use in treating neurological disorders such as depression and anxiety . The compound's interaction with specific receptors can modulate neurotransmission, providing a pathway for therapeutic development.

Synthetic Routes

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring through hydrogenation of pyridine derivatives.

- Introduction of the pyridine moiety via nucleophilic substitution.

- Formation of the furan carboxamide group through acylation reactions with furan derivatives .

Structure Activity Relationship

Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyridine rings can significantly influence its pharmacological properties. For instance, introducing electron-withdrawing groups may enhance binding affinity to target receptors, improving therapeutic efficacy .

Antiviral Activity

A study focused on a series of piperidine derivatives showed promising results against HIV replication. The modifications made to the piperidine scaffold increased potency against wild-type HIV strains, indicating that similar strategies could be applied to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide for antiviral drug development .

Antimicrobial Properties

Research has demonstrated that piperidine derivatives possess antimicrobial activity against a range of pathogens. Compounds structurally related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a receptor antagonist, it binds to the calcitonin gene-related peptide (CGRP) receptor, inhibiting its activity and thereby reducing the biological effects mediated by CGRP, such as vasodilation and inflammation . This interaction is crucial for its potential therapeutic applications in treating migraines and other related disorders.

Comparison with Similar Compounds

Structural Analogues in the Fentanyl Family

The compound shares structural similarities with opioid receptor agonists, particularly fentanyl derivatives , but critical differences exist:

Key Differences :

- Pyridine vs. Phenethyl: The target compound replaces the phenethyl group (common in fentanyl analogs) with a pyridin-2-yl moiety. This substitution reduces lipophilicity (predicted LogD ~3.5–4.0 vs.

- Methylene Linker : The furan-2-carboxamide is attached via a methylene group instead of direct piperidine linkage, which may sterically hinder interactions with opioid receptors.

Non-Opioid Analogues with Furan Carboxamide Moieties

highlights N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide , a compound with antiviral docking activity. Unlike the target compound, this analogue features a piperazine-sulfonyl group and lacks the pyridine substitution, suggesting divergent biological targets (e.g., viral polymerases vs. CNS receptors) .

Pharmacological and Legal Considerations

Receptor Binding and Activity

- Opioid Receptor Affinity: Fentanyl analogs like furanylfentanyl exhibit nanomolar affinity for μ-opioid receptors due to their phenethyl-piperidine scaffold and planar carboxamide groups . The target compound’s pyridine substitution likely disrupts this interaction, though empirical binding assays are needed.

- Antiviral Potential: Docking studies in suggest furan-containing compounds may inhibit viral polymerases, but the target compound’s activity remains unverified .

Legal Status

- Target Compound : The structural deviations (pyridine, methylene linker) may exempt it from current opioid analog laws, but regulatory scrutiny would depend on demonstrated psychoactivity.

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring linked to a piperidine moiety, which is further substituted with a pyridine group. This unique structure contributes to its biological activity. The IUPAC name indicates the presence of a carboxamide functional group, which is often associated with enhanced solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide. For instance, derivatives containing similar moieties have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis through various signaling pathways such as:

- Caspase Activation : Studies have demonstrated that certain piperidine derivatives can activate caspases, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Compounds similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide have been shown to induce G1/S phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that piperidine derivatives can exhibit antibacterial effects against various pathogens. The presence of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences their antimicrobial efficacy .

The biological activity of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in disease pathways, modulating their activity.

- Signal Transduction Pathways : It potentially influences key signaling pathways such as NF-kB and PI3K/Akt, which are crucial for cell survival and proliferation in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce ROS production, contributing to oxidative stress and subsequent apoptosis in malignant cells .

Study 1: Antiproliferative Effects

A study investigating the antiproliferative activity of various pyridine derivatives found that compounds similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide exhibited lower IC50 values against HeLa and MDA-MB-231 cell lines, indicating potent anticancer activity .

Study 2: Mechanistic Insights

Another research article detailed how treatment with piperine (a related compound) led to increased caspase activity in A2780 ovarian cancer cells, confirming the intrinsic apoptotic pathway's involvement in mediating cell death . This suggests that N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide may share similar mechanisms.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| N-(Pyridinyl-Piperidinyl-Methyl)Furan Carboxamide | Structure | Anticancer, Antimicrobial | Induces apoptosis via caspase activation |

| Piperine | Structure | Anticancer | Activates intrinsic apoptosis pathway |

| 3,4-Difluoro-N-(Pyridinyl-Piperidinyl-Methyl)Benzamide | Structure | Anticancer | Modulates NF-kB signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.